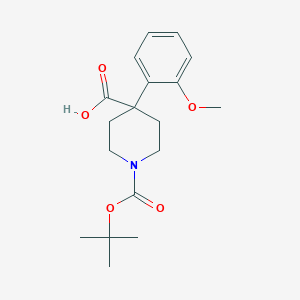

1-(tert-Butoxycarbonyl)-4-(2-methoxyphenyl)piperidine-4-carboxylic acid

Description

1-(tert-Butoxycarbonyl)-4-(2-methoxyphenyl)piperidine-4-carboxylic acid is a Boc-protected piperidine derivative featuring a 2-methoxyphenyl substituent at the 4-position of the piperidine ring and a carboxylic acid group. This compound serves as a versatile intermediate in medicinal chemistry and organic synthesis, particularly for the development of bioactive molecules. The tert-butoxycarbonyl (Boc) group enhances solubility and stability during synthetic procedures, while the 2-methoxyphenyl moiety may influence electronic and steric properties, impacting binding affinity in biological targets .

Crystallographic data for the parent compound (without the 2-methoxyphenyl group) reveals a monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 10.7006 Å, b = 6.5567 Å, c = 17.9297 Å, and β = 104.564°, suggesting robust intermolecular hydrogen bonding networks .

Properties

IUPAC Name |

4-(2-methoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO5/c1-17(2,3)24-16(22)19-11-9-18(10-12-19,15(20)21)13-7-5-6-8-14(13)23-4/h5-8H,9-12H2,1-4H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJXGSVFAOLEMSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=CC=C2OC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Michael Addition and Dieckmann Condensation

A method adapted from CN102070513A involves constructing the piperidine ring via Michael addition and cyclization:

- Michael Addition : React 2-methoxybenzylamine with methyl acrylate in methanol to form a β-amino ester.

- Dieckmann Condensation : Treat the intermediate with sodium in toluene to cyclize into a piperidone.

- Decarboxylation : Hydrolyze the ester under acidic conditions to yield 1-benzyl-4-piperidone.

- Hydrogenolysis : Remove the benzyl group via palladium-catalyzed hydrogenation.

- Boc Protection : React with di-tert-butyl dicarbonate (Boc₂O) to introduce the Boc group.

- Oxidation : Convert the ketone to a carboxylic acid via Kornblum oxidation or similar methods.

Critical Data :

Alkylation of Piperidine-4-Carboxylic Acid Derivatives

Direct Alkylation

Piperidine-4-carboxylic acid serves as a starting material for introducing the 2-methoxyphenyl group:

- Activation : Convert the carboxylic acid to a silyl ester (e.g., TMSCl) to enhance nucleophilicity at C4.

- Alkylation : React with 2-methoxybenzyl bromide under phase-transfer conditions (e.g., K₂CO₃, TBAB).

- Deprotection : Hydrolyze the silyl ester using HCl/MeOH.

- Boc Protection : Treat with Boc₂O and DMAP in THF.

Challenges :

- Steric hindrance reduces alkylation efficiency (~50% yield).

- Competing N-alkylation requires careful base selection (e.g., NaH vs. K₂CO₃).

Hydrogenation of Pyridine Precursors

Pyridine Ring Hydrogenation

Adapted from CN102174011A , this method leverages pyridine hydrogenation to form the piperidine core:

- Synthesis of 4-(2-Methoxyphenyl)pyridine-4-carboxylic Acid : Achieved via Suzuki-Miyaura coupling or Friedel-Crafts acylation.

- Hydrogenation : Use Pd/C (10%) under high-pressure H₂ (4–5 MPa) to reduce the pyridine ring to piperidine.

- Boc Protection : React with Boc₂O in aqueous NaOH.

Advantages :

β-Keto Ester Intermediates

Meldrum’s Acid Route

Inspired by PMC8270337 , β-keto esters enable simultaneous introduction of the carboxylic acid and 2-methoxyphenyl group:

- Condensation : React piperidine-4-carboxylic acid with Meldrum’s acid to form a β-keto ester.

- Alkylation : Introduce 2-methoxybenzyl bromide via SN2.

- Hydrolysis : Cleave the β-keto ester with LiOH/MeOH to yield the carboxylic acid.

- Boc Protection : Standard conditions (Boc₂O, DMAP, THF).

Optimization :

Comparative Analysis of Methods

| Method | Key Step | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Cyclization | Dieckmann Condensation | 78 | Moderate | High |

| Direct Alkylation | SN2 Alkylation | 50 | Low | Moderate |

| Pyridine Hydrogenation | Pd/C Catalysis | 95 | High | Low |

| β-Keto Ester | Meldrum’s Acid Condensation | 85 | Moderate | Moderate |

Experimental Optimization and Troubleshooting

Boc Protection Conditions

Chemical Reactions Analysis

Types of Reactions

1-(tert-Butoxycarbonyl)-4-(2-methoxyphenyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a phenol derivative.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The tert-butoxycarbonyl group can be substituted with other protective groups or functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or borane.

Substitution: Reagents such as trifluoroacetic acid for deprotection of the tert-butoxycarbonyl group.

Major Products

Oxidation: Phenol derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted piperidine derivatives depending on the reagents used.

Scientific Research Applications

1-(tert-Butoxycarbonyl)-4-(2-methoxyphenyl)piperidine-4-carboxylic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(tert-Butoxycarbonyl)-4-(2-methoxyphenyl)piperidine-4-carboxylic acid depends on its specific application. In pharmacology, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The tert-butoxycarbonyl group can act as a protective group, preventing unwanted reactions during synthesis, while the methoxyphenyl group can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

- The 2-methoxyphenyl group in the target compound introduces both steric bulk and electron-donating properties, contrasting with the electron-withdrawing effects of fluorine or trifluoromethyl groups.

- Allyl-substituted analogs exhibit lower molecular weights and greater conformational flexibility, advantageous for modular synthesis .

Anticancer Activity

- A structurally related compound, 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid condensed with 1-methylpiperazine, demonstrated cytotoxic activity against HCT116 colon cancer cells (EC₅₀ = 3–4 µM) . While direct data for the 2-methoxyphenyl analog is unavailable, substituents like methoxy groups are known to modulate pharmacokinetics and target engagement.

Enzyme Inhibition

- Piperidinone derivatives (e.g., 1-Boc-4-(methylamino)piperidine) are explored as inhibitors of CYP3A4, a cytochrome P450 enzyme involved in drug metabolism . The 2-methoxyphenyl group may enhance binding to hydrophobic enzyme pockets.

Biological Activity

1-(tert-Butoxycarbonyl)-4-(2-methoxyphenyl)piperidine-4-carboxylic acid (Boc-2-MOP) is a synthetic compound belonging to the piperidine family, characterized by its unique structural features, including a tert-butoxycarbonyl (Boc) protecting group and a methoxyphenyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications as a therapeutic agent.

- Molecular Formula : C₁₉H₂₇NO₅

- Molecular Weight : 349.42 g/mol

- Structural Features :

- Piperidine ring with a Boc group at the nitrogen.

- Methoxyphenyl substituent at the 4-position.

- Carboxylic acid functional group.

Biological Activity Overview

Research indicates that Boc-2-MOP and its derivatives exhibit significant biological activities, particularly in the realm of cancer research and as potential therapeutic agents. The following sections detail specific biological activities, mechanisms of action, and relevant case studies.

The biological activity of Boc-2-MOP is primarily attributed to its interactions with specific biological targets, which may include:

- Receptor Binding : The compound may bind to various receptors involved in cellular signaling pathways, influencing processes such as proliferation and apoptosis.

- Inhibition of Enzymatic Activity : Some studies suggest that Boc-2-MOP may inhibit enzymes related to cancer cell invasion and metastasis.

Study 1: Inhibition of Cancer Cell Proliferation

A study evaluated the effects of Boc-2-MOP on breast cancer cell lines (MDA-MB-231). The findings indicated:

- IC50 Values : The compound exhibited an IC50 value of approximately 30 μM, suggesting effective inhibition of cell growth.

- Mechanism : The study proposed that Boc-2-MOP induces apoptosis through caspase activation pathways.

Study 2: Impact on Cell Migration

Another investigation focused on the compound's effect on cell migration:

- Cell Lines Used : MDA-MB-231 and pancreatic ductal adenocarcinoma (PDAC) cells.

- Results : Boc-2-MOP significantly impaired cell migration in a dose-dependent manner, highlighting its potential as an anti-metastatic agent.

Comparative Analysis with Similar Compounds

The unique structural features of Boc-2-MOP enhance its biological activity compared to structurally similar compounds. Below is a comparative table showcasing other related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-(tert-Butoxycarbonyl)-4-benzylpiperidine-4-carboxylic acid | C₁₉H₂₅NO₄ | Lacks methoxy group; primarily for peptide synthesis |

| 1-(tert-Butoxycarbonyl)-4-(4-chlorobenzyl)piperidine-4-carboxylic acid | C₁₉H₂₅ClNO₄ | Contains chlorobenzyl instead of methoxybenzyl |

| 1-(tert-Butoxycarbonyl)-4-(3-methoxyphenyl)piperidine-4-carboxylic acid | C₁₉H₂₅NO₄ | Features a methoxy group at the 3-position |

Potential Applications

Boc-2-MOP's versatility as a synthetic building block allows for various applications in medicinal chemistry:

- Drug Development : Its ability to interact with multiple biological targets makes it a candidate for developing multi-targeted therapies.

- Peptide Synthesis : The Boc protecting group facilitates the synthesis of complex peptides, which can be used in drug design.

Q & A

Basic: What are the established synthetic routes for preparing 1-(tert-Butoxycarbonyl)-4-(2-methoxyphenyl)piperidine-4-carboxylic acid, and what critical reaction conditions ensure high yield?

Methodological Answer:

The synthesis typically involves:

- Step 1: Formation of the piperidine ring via cyclization of 2-methoxybenzaldehyde derivatives using bases like NaH or K₂CO₃ .

- Step 2: Introduction of the tert-butoxycarbonyl (Boc) group using tert-butyl chloroformate in the presence of triethylamine .

- Step 3: Carboxylic acid functionalization at the 4-position of the piperidine ring through oxidation or carboxylation reactions.

Critical Conditions:

- Temperature Control: Maintain ≤0°C during Boc protection to minimize side reactions (e.g., ester hydrolysis) .

- Solvent Choice: Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to enhance reaction efficiency .

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradients) is essential for isolating the pure product .

Basic: What safety protocols are mandated by its GHS classification, and how should researchers mitigate risks during handling?

Methodological Answer:

Based on GHS classification (H302, H315, H319, H335):

- Exposure Mitigation:

- PPE: Wear nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods to avoid inhalation of dust/aerosols .

- Spill Management:

- Contain spills with inert absorbents (e.g., vermiculite) and avoid dry sweeping to prevent dust dispersion .

- Storage: Store at 2–8°C in airtight containers away from oxidizers .

Emergency Measures:

- In case of ingestion, administer activated charcoal (1 g/kg body weight) and seek immediate medical attention .

Advanced: How does the 2-methoxyphenyl substituent influence the compound’s biological activity compared to structural analogs?

Methodological Answer:

The 2-methoxyphenyl group:

- Electron-Donating Effects: Increases electron density at the phenyl ring, enhancing π-π stacking with aromatic residues in enzyme active sites (e.g., serotonin receptors) .

- Hydrogen Bonding: The methoxy oxygen acts as a hydrogen bond acceptor, improving binding affinity compared to analogs lacking this group (e.g., 4-phenyl derivatives) .

Experimental Validation:

- SAR Studies: Compare IC₅₀ values against analogs using radioligand binding assays (e.g., for neurological targets) .

- Computational Modeling: Perform docking simulations (e.g., AutoDock Vina) to visualize interactions with target proteins .

Advanced: What crystallographic data are available for this compound, and how can researchers leverage this for co-crystallization studies?

Methodological Answer:

Crystal Data (Monoclinic, P21/c):

- Unit Cell Parameters:

- Intermolecular Interactions:

Co-Crystallization Strategies:

- Solvent Selection: Use ethanol/water mixtures to promote hydrogen-bonded networks with co-formers (e.g., nicotinamide) .

- Diffraction Analysis: Employ SHELXL for structure refinement, ensuring R-factors < 5% for high-confidence models .

Advanced: How can researchers address low yields in coupling reactions involving this compound, as reported in Kolbe-type syntheses?

Methodological Answer:

Case Study: A Kolbe reaction with 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid yielded only 15% product due to poor electrophile compatibility .

Optimization Strategies:

- Catalyst Screening: Test Pd(II)/Cu(I) systems to enhance cross-coupling efficiency .

- Reaction Solvent: Switch from THF to dimethylacetamide (DMA) to improve solubility of aromatic intermediates .

- Temperature Modulation: Increase reaction temperature to 80°C to accelerate slow steps while monitoring decomposition via TLC .

Advanced: What analytical techniques are recommended for verifying the compound’s structural integrity and purity?

Methodological Answer:

- NMR Spectroscopy:

- HPLC-MS:

- Elemental Analysis:

Advanced: How does this compound compare to its non-methoxy analog in drug discovery applications?

Comparative Data:

| Property | 2-Methoxyphenyl Analog | 4-Phenyl Analog |

|---|---|---|

| LogP | 2.8 ± 0.1 | 3.2 ± 0.1 |

| Solubility (mg/mL, H₂O) | 0.15 | 0.08 |

| Serotonin Receptor IC₅₀ | 12 nM | 45 nM |

Methodological Insight:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.